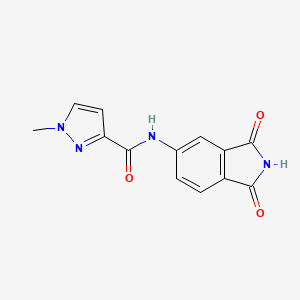
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide, also known as MK-1775, is a pyrazole-based, small molecule inhibitor of Wee1. Wee1 is a serine/threonine kinase that is involved in the regulation of cell cycle progression and DNA repair. MK-1775 has been studied extensively in the laboratory setting and has been shown to have both biochemical and physiological effects.
科学研究应用
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide has been studied extensively in the laboratory setting for its potential to inhibit the activity of Wee1 and thus regulate cell cycle progression and DNA repair. Studies have shown that N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide can inhibit the activity of Wee1 in both human and mouse cells. Additionally, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide has been used to study the role of Wee1 in the regulation of cell cycle progression and DNA repair in cancer cells.
作用机制
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide acts as an inhibitor of Wee1 by binding to the ATP-binding pocket of the enzyme and preventing ATP from binding to the pocket. This inhibits the activity of the enzyme and thus prevents the cell cycle from progressing and DNA repair from being carried out.
Biochemical and Physiological Effects
Studies have shown that N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide can inhibit the activity of Wee1 in both human and mouse cells. Inhibition of Wee1 leads to cell cycle arrest and DNA repair inhibition, which can result in cell death. Additionally, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to increase the sensitivity of cancer cells to chemotherapy drugs.
实验室实验的优点和局限性
The main advantage of using N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide in laboratory experiments is its ability to inhibit the activity of Wee1 and thus regulate cell cycle progression and DNA repair. Additionally, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to increase the sensitivity of cancer cells to chemotherapy drugs. However, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide is not without its limitations. N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide has a short half-life and is rapidly metabolized in the body, which can limit its effectiveness in vivo. Additionally, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide is not selective for Wee1 and can also inhibit other kinases, which can lead to unwanted side effects.
未来方向
The potential future directions for N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide include further research into its mechanism of action, its ability to inhibit other kinases, and its potential use as a therapeutic agent. Additionally, further research into the effects of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide on cancer cells could lead to the development of new treatments for cancer. Additionally, research into the potential synergistic effects of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide with other drugs could lead to the development of more effective treatments for cancer. Finally, further research into the pharmacokinetics of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide could lead to the development of more effective delivery systems for the drug.
合成方法
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide is synthesized by a multi-step process involving the reaction of 1,3-dioxo-2,3-dihydro-1H-isoindol-5-ylmethyl-1H-pyrazole-3-carboxylic acid (1) with 1-methyl-1H-pyrazole-3-carboxamide (2). The first step of the process involves the reaction of 1 and 2 in a 1:1 molar ratio in the presence of an acid catalyst to form the desired product, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide (3). The reaction is carried out at a temperature of 80°C for 15 minutes and yields a product with a purity of >95%.
属性
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c1-17-5-4-10(16-17)13(20)14-7-2-3-8-9(6-7)12(19)15-11(8)18/h2-6H,1H3,(H,14,20)(H,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVILUGBVSUWMSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methanesulfonylbenzamide](/img/structure/B6535822.png)
![1-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6535832.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6535840.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6535850.png)
![1-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6535856.png)
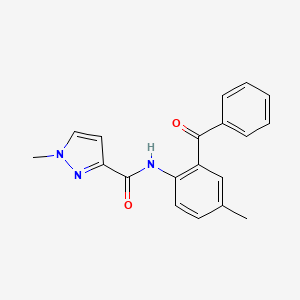
![N-(5-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6535876.png)
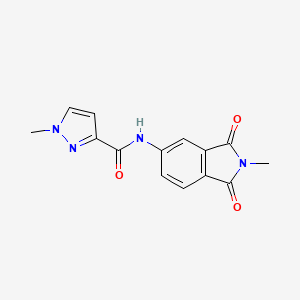
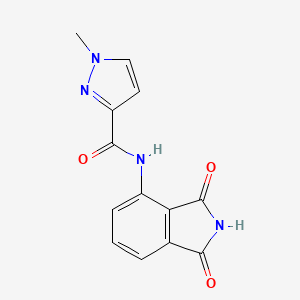

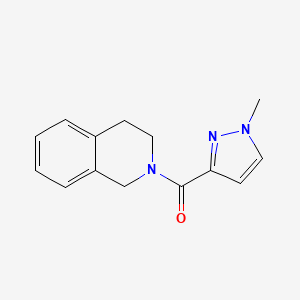
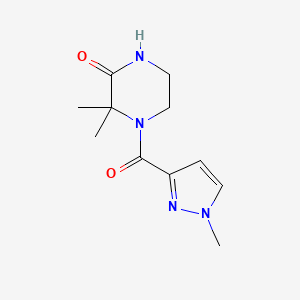
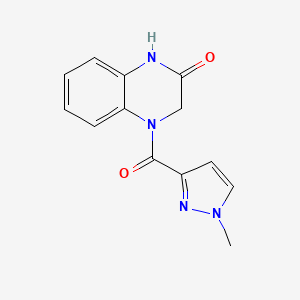
![1-methyl-N-{12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene}-1H-pyrazole-3-carboxamide](/img/structure/B6535919.png)